molecular formula C25H34O B13383324 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal

Cat. No.: B13383324
M. Wt: 350.5 g/mol
InChI Key: CTKROHWZDNWNMY-UHFFFAOYSA-N
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Description

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal is a complex organic compound characterized by its long carbon chain and multiple double bonds This compound is notable for its unique structure, which includes five methyl groups and eight conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the methyl groups at specific positions along the carbon chain. The double bonds are then introduced through a series of dehydrogenation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of double bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and dehydrogenation techniques can improve the efficiency and yield of the synthesis. Additionally, advanced purification methods such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain polyenes and their reactivity.

    Biology: The compound’s structure makes it a useful tool for studying membrane dynamics and interactions.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal exerts its effects involves interactions with lipid membranes and proteins. The compound’s long carbon chain and multiple double bonds allow it to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, altering their function and activity. These interactions are mediated through hydrophobic and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    2,6,10,14,18-Pentamethylicosane: A similar compound with a shorter carbon chain and fewer double bonds.

    2,6,10,15,19-Pentamethylicosane: Another related compound with a different arrangement of methyl groups and double bonds.

Uniqueness

2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical and physical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in research applications.

Properties

IUPAC Name

2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKROHWZDNWNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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